molecular formula C14H16O3 B1647999 cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid CAS No. 733740-23-3

cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

Cat. No. B1647999
CAS RN: 733740-23-3
M. Wt: 232.27 g/mol
InChI Key: KUSALHNDZJBSBH-CMPLNLGQSA-N
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Description

“Cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-23-3. It has a molecular weight of 232.28 . The IUPAC name for this compound is (1S,3R)-3-(2-oxo-2-phenylethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m1/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.28 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Monitoring of Metabolites

Research by Arrebola et al. (1999) developed a method to determine major metabolites of commonly used synthetic pyrethroids in human urine. The study involved the determination of several compounds, including different carboxylic acids, using gas chromatography-tandem mass spectrometry. This indicates the potential application of cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid in toxicology and environmental monitoring studies (Arrebola et al., 1999).

Catalysis and Chemical Synthesis

A study by De Boer et al. (2005) describes the use of carboxylic acid in catalyzing cis-dihydroxylation and epoxidation of alkenes. This showcases the role of such compounds in refining the selectivity and activity of catalysts, particularly in organic synthesis (De Boer et al., 2005).

Chromatographic Techniques

Péter and Fülöp (1995) developed a high-performance liquid chromatographic method for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, showcasing its application in analytical chemistry for separation and analysis of complex mixtures (Péter & Fülöp, 1995).

Pharmaceutical Research

Research by Turbanti et al. (1993) involved synthesizing monoamidic derivatives of cyclopentane and cyclohexanedicarboxylic acids for evaluating their inhibitory activity against angiotensin-converting enzyme. This indicates potential pharmaceutical applications, particularly in designing novel ACE inhibitors (Turbanti et al., 1993).

Conformational Analysis

Casanovas et al. (2008) used DFT calculations to investigate the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid. This study is crucial in understanding the structure and properties of such compounds, with implications for material science and molecular modeling (Casanovas et al., 2008).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1R,3S)-3-phenacylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSALHNDZJBSBH-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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